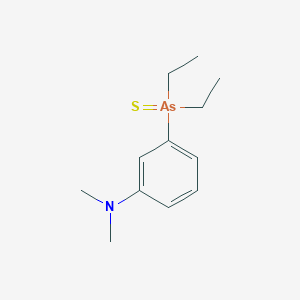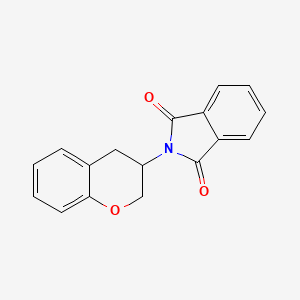![molecular formula C10H20O12S3 B14578815 [3-Hydroxy-6-methoxy-4,5-bis(methylsulfonyloxy)oxan-2-yl]methyl methanesulfonate CAS No. 61252-77-5](/img/structure/B14578815.png)
[3-Hydroxy-6-methoxy-4,5-bis(methylsulfonyloxy)oxan-2-yl]methyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-Hydroxy-6-methoxy-4,5-bis(methylsulfonyloxy)oxan-2-yl]methyl methanesulfonate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Hydroxy-6-methoxy-4,5-bis(methylsulfonyloxy)oxan-2-yl]methyl methanesulfonate typically involves multiple steps. The starting materials are often simple organic molecules that undergo a series of reactions including hydroxylation, methoxylation, and sulfonation. The reaction conditions usually require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required quality standards for commercial applications.
Chemical Reactions Analysis
Types of Reactions
[3-Hydroxy-6-methoxy-4,5-bis(methylsulfonyloxy)oxan-2-yl]methyl methanesulfonate can undergo various chemical reactions including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions such as temperature, pressure, and solvent choice are crucial for the successful transformation of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, [3-Hydroxy-6-methoxy-4,5-bis(methylsulfonyloxy)oxan-2-yl]methyl methanesulfonate is used as a reagent in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology
In biology, this compound is studied for its potential role in biochemical pathways and its interaction with various biomolecules. It may serve as a probe or a tool in molecular biology experiments.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may act as a drug candidate for treating specific diseases or as a diagnostic agent in medical imaging.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, coatings, and advanced materials.
Mechanism of Action
The mechanism of action of [3-Hydroxy-6-methoxy-4,5-bis(methylsulfonyloxy)oxan-2-yl]methyl methanesulfonate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound may modulate these targets through binding or chemical modification, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [3-Hydroxy-6-methoxy-4,5-bis(methylsulfonyloxy)oxan-2-yl]methyl methanesulfonate include other sulfonated and methoxylated organic molecules. Examples include:
- [3-Hydroxy-6-methoxy-4,5-bis(methylsulfonyloxy)oxan-2-yl]methyl sulfate
- [3-Hydroxy-6-methoxy-4,5-bis(methylsulfonyloxy)oxan-2-yl]methyl sulfonamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions. This makes it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
61252-77-5 |
|---|---|
Molecular Formula |
C10H20O12S3 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
[3-hydroxy-6-methoxy-4,5-bis(methylsulfonyloxy)oxan-2-yl]methyl methanesulfonate |
InChI |
InChI=1S/C10H20O12S3/c1-18-10-9(22-25(4,16)17)8(21-24(3,14)15)7(11)6(20-10)5-19-23(2,12)13/h6-11H,5H2,1-4H3 |
InChI Key |
QGFAATJVNNSDGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(C(C(C(O1)COS(=O)(=O)C)O)OS(=O)(=O)C)OS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Butyl-N-[(4-methylbenzene-1-sulfonyl)methyl]acetamide](/img/structure/B14578733.png)

![2-[2-(Ethylsulfanyl)ethenyl]-3-methyl-1,3-benzoxazol-3-ium iodide](/img/structure/B14578747.png)

![1,3,4-Trimethyl-1-[(methylsulfanyl)methyl]-1H-phosphol-1-ium iodide](/img/structure/B14578753.png)








![7-Amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14578810.png)
